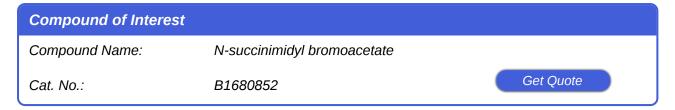


Application Notes and Protocols: NSuccinimidyl Bromoacetate Reaction with Cysteine Residues

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-succinimidyl bromoacetate (SBA) is a heterobifunctional crosslinking reagent used for the covalent modification of proteins and other biomolecules. It contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. While the NHS ester primarily reacts with primary amines like the side chain of lysine, the bromoacetyl group is a potent electrophile that shows high reactivity towards nucleophilic amino acid residues, particularly the thiol group of cysteine.[1]

This high reactivity and specificity for cysteine make the bromoacetyl group a valuable tool for site-specific protein modification, development of targeted covalent inhibitors, and the creation of biochemical probes.[1] This document provides a comprehensive overview of the reaction of SBA's bromoacetyl moiety with cysteine residues, including the reaction mechanism, optimal conditions, quantitative data, and detailed experimental protocols.

Reaction Mechanism and Specificity

The reaction between the bromoacetyl group of SBA and a cysteine residue proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The sulfur atom of the cysteine's thiol group acts as a potent nucleophile, attacking the electron-deficient α-carbon of the bromoacetyl





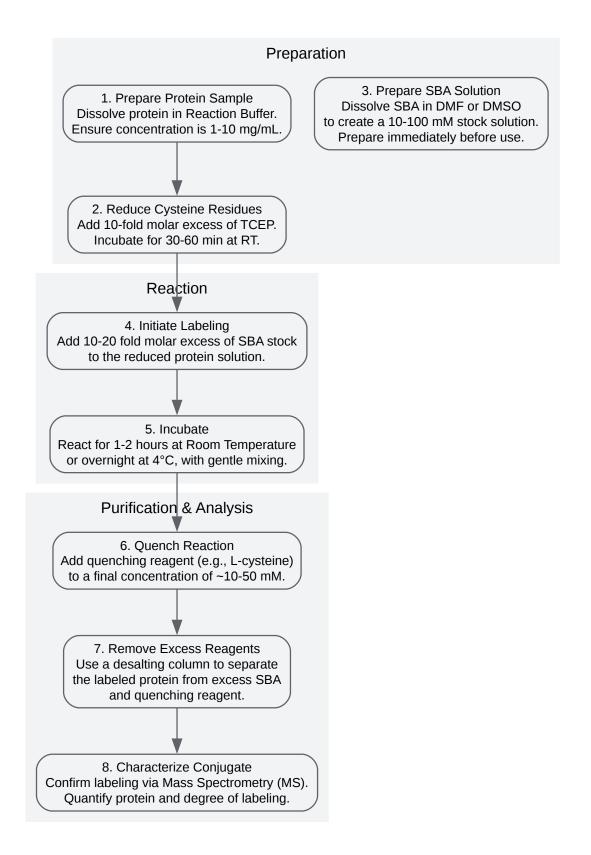


group. This attack displaces the bromide ion, resulting in the formation of a stable and irreversible thioether bond.[1]

The key to the reaction's specificity lies in the high nucleophilicity of the cysteine's thiol group, especially in its deprotonated thiolate anion form $(-S^-)$.[1] The pKa of a typical cysteine thiol group is around 8.5, meaning that at physiological pH (~ 7.4) , a significant portion exists as the highly reactive thiolate.[1]

While the bromoacetyl group can also react with other nucleophilic residues like histidine and lysine, the reaction with cysteine is generally much more rapid.[1] The selectivity for cysteine can be modulated by controlling the reaction pH. At near-neutral pH, cysteine is favored, whereas higher pH values would increase the reactivity of lysine's ϵ -amino group (pKa ~10.5). [1]





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References

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